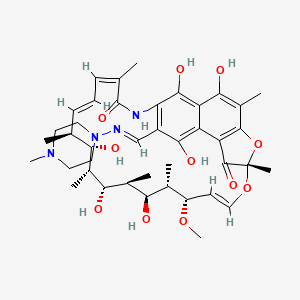

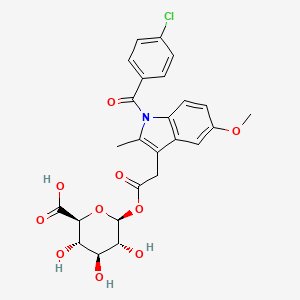

![molecular formula C11H23BrO3Si B1140518 methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate CAS No. 101703-35-9](/img/structure/B1140518.png)

methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate” is a complex organic compound. It contains a tert-butyl(dimethyl)silyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom . This compound is not commonly found in nature and is primarily used in laboratory settings .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of alcohols with silyl chlorides in the presence of N-methylimidazole . The tert-butyl(dimethyl)silyl group can be introduced to the molecule through a process known as silylation . This process involves the reaction of the alcohol with a silyl chloride, such as tert-butyl(dimethyl)silyl chloride .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the tert-butyl(dimethyl)silyl group. The linear formula for a similar compound, (3S)-3-({[TERT-BUTYL(DIMETHYL)SILYL]OXY}METHYL)-4-METHYL-1-PENTANOL, is C13H30O2Si . The exact structure of “this compound” would require further analysis.Chemical Reactions Analysis

The tert-butyl(dimethyl)silyl group is known to be reactive and can participate in a variety of chemical reactions . For example, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. A similar compound, tert-Butyl dimethylchlorosilane, is known to be a volatile, flammable solid .Mecanismo De Acción

The mechanism of action of this compound in chemical reactions is largely dependent on the specific reaction conditions and the other reactants present. In general, the tert-butyl(dimethyl)silyl group can act as a protecting group in organic synthesis, preventing certain functional groups from reacting until the desired steps of the synthesis are complete .

Safety and Hazards

Propiedades

IUPAC Name |

methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23BrO3Si/c1-11(2,3)16(5,6)15-9(8-12)7-10(13)14-4/h9H,7-8H2,1-6H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSTXYQWLLMMTG-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H](CC(=O)OC)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23BrO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)